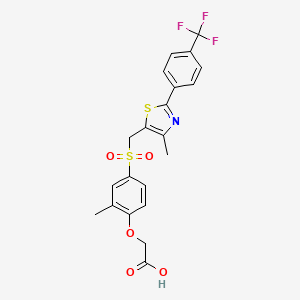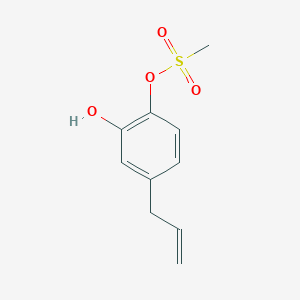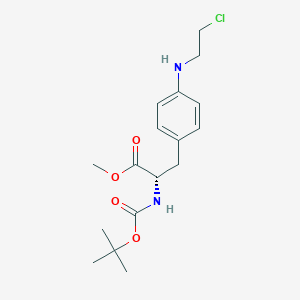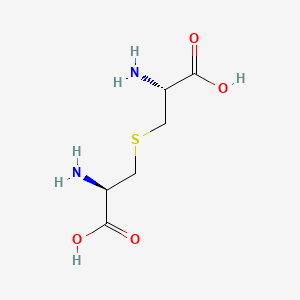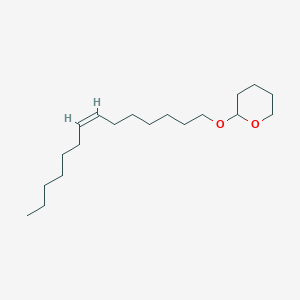
(Z)-2-(Tetradec-7-en-1-yloxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(Tetradec-7-en-1-yloxy)tetrahydro-2H-pyran, also known as Z-Tetrahydropyran-2-yloxy-tetradec-7-ene, is a compound that has been studied for its potential applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and has been found to have several biochemical and physiological effects.
Applications De Recherche Scientifique
A study by Dietrich et al. (2008) explored platinum compounds, including those linked to tetrahydro-2H-pyran, for their potential to overcome cisplatin resistance in cancer treatment. They found that these compounds could induce apoptosis through mechanisms different from cisplatin, suggesting their potential as alternative cancer therapies (Dietrich et al., 2008).
D’yakonov et al. (2015) reported on the synthesis of steroidal derivatives of 5Z,9Z-dienoic acid using tetrahydro-2H-pyran and their inhibitory activity against human topoisomerase I, a key enzyme in DNA replication. This research has implications in the development of new anticancer drugs (D’yakonov et al., 2015).
Isakov and Kulinkovich (2008) utilized tetrahydro-2H-pyran in the synthesis of sex attractants for the Western corn rootworm, a major agricultural pest. Their research contributes to the development of environmentally friendly pest control methods (Isakov & Kulinkovich, 2008).
Another study by D’yakonov et al. (2015) synthesized 11-phenylundeca-5Z,9Z-dienoic acid using tetrahydro-2H-pyran, demonstrating its dual inhibition of human topoisomerases I and IIα. This suggests its potential use in cancer therapy (D’yakonov et al., 2015).
Vraniar et al. (2002) explored the synthesis of α,β-didehydroamino acid derivatives with tetrahydro-2H-pyran-2-ones, contributing to the field of organic synthesis and potentially impacting the development of new pharmaceuticals (Vraniar et al., 2002).
Propriétés
IUPAC Name |
2-[(Z)-tetradec-7-enoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h7-8,19H,2-6,9-18H2,1H3/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICDEEHUPIIIQU-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(Tetradec-7-en-1-yloxy)tetrahydro-2H-pyran | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,10-Dihydro-4,8,11-trimethoxy-6-methyl-5,10-dioxo-anthra[2,3-b]furan-7-carboxylic Acid Methyl Ester](/img/no-structure.png)
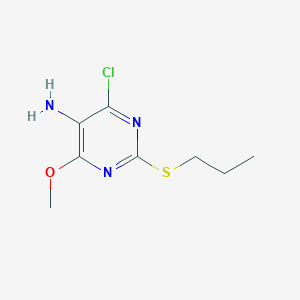
![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)
